molecular formula C19H18ClN3O5S B2638718 N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride CAS No. 1216649-70-5

N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

Cat. No. B2638718
CAS RN: 1216649-70-5
M. Wt: 435.88
InChI Key: IVONPPCGVNYSAV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group, a N-methylisoquinoline-5-sulfonamido group, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d][1,3]dioxol-5-yl group, for example, is a type of aromatic ring, which could contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the acetamide group could potentially undergo hydrolysis to form an acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an aromatic ring could affect its solubility and reactivity .

Scientific Research Applications

Synthesis and Enzyme Inhibition

N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride and its derivatives have been synthesized and studied for their potential enzyme inhibitory activities. For instance, one study synthesized new sulfonamides with benzodioxane and acetamide moieties, aiming to investigate their inhibitory potential against α-glucosidase and acetylcholinesterase. The compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, aligning with in silico molecular docking results (Abbasi et al., 2019).

Antimicrobial Activities

The molecule and its structural variants have been assessed for antimicrobial activities. A bi-dentate ligand incorporating 8-hydroxyquinolines and sulfonamides showed significant increases in antimicrobial and antifungal activities compared to parent compounds (Dixit et al., 2010). Additionally, some synthesized N-substituted sulfonamides bearing benzodioxane moieties demonstrated potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S.ClH/c1-22(11-19(23)21-14-5-6-16-17(9-14)27-12-26-16)28(24,25)18-4-2-3-13-10-20-8-7-15(13)18;/h2-10H,11-12H2,1H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVONPPCGVNYSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

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